1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine
CAS No.:
Cat. No.: VC15879786
Molecular Formula: C10H14BrN3O3S
Molecular Weight: 336.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN3O3S |
|---|---|
| Molecular Weight | 336.21 g/mol |
| IUPAC Name | 1-(5-bromo-4-methoxypyridin-3-yl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C10H14BrN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |
| Standard InChI Key | PJBPQHLMRFSWDB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine belongs to the sulfonamide class, featuring a pyridine core with bromine and methoxy substituents. The sulfonyl group bridges the pyridine ring to the piperazine moiety, conferring both rigidity and polarity to the molecule. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 1352522-43-0 |
| Molecular Formula | |
| Molecular Weight | 350.23 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The bromine atom at the 5-position enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methoxy group at the 4-position influences electronic distribution across the pyridine ring .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. The -NMR spectrum typically shows:
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sulfonylation of 5-bromo-4-methoxypyridin-3-amine with piperazine-1-sulfonyl chloride under basic conditions (Scheme 1) :
Scheme 1: Synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine
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Sulfonylation: React 5-bromo-4-methoxypyridin-3-amine with piperazine-1-sulfonyl chloride in dichloromethane using triethylamine as a base.
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Yield optimization studies indicate that maintaining temperatures below 5°C during sulfonylation minimizes side reactions .
Reaction Conditions and Challenges
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Oxidation Sensitivity: The sulfonyl group necessitates inert atmospheres to prevent oxidation .
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Solvent Systems: Dichloromethane and ethyl acetate are preferred for their compatibility with sulfonamide formation .
Structure–Activity Relationship (SAR)
Role of Substituents
Comparative studies of analogous compounds reveal:
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Bromine: Enhances binding to hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis IMPDH) .
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Methoxy Group: Improves solubility and modulates electron density on the pyridine ring .
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Piperazine: Facilitates interactions with catalytic residues via hydrogen bonding .
Table 2: Biological Activity of Analogous Compounds
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| 1-(5-Isoquinolinesulfonyl) | Mtb IMPDH | 0.12 | |
| 1-((5-Bromo-4-methoxy)... | E. coli LpxH | 1.8 |
Mechanistic Insights
The compound inhibits bacterial enzymes like LpxH (involved in lipid A biosynthesis) by mimicking the transition state of the natural substrate . Molecular docking studies suggest the bromine atom occupies a hydrophobic cleft, while the sulfonyl group stabilizes the enzyme–inhibitor complex .
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